4-[4-[2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine
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Description
The compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound containing a thiophene and a pyrimidine fused together. Thienopyrimidines are known to exhibit a wide range of biological activities and are used in drug discovery .
Molecular Structure Analysis
The molecule contains two thieno[2,3-d]pyrimidine moieties, which are aromatic and planar. It also has a biphenyl structure, which may allow for rotation around the central bond, leading to different conformers .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions typical of aromatic heterocycles, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is likely to be solid at room temperature, with moderate solubility in organic solvents. The presence of the oxyphenyl and phenoxy groups may enhance solubility in polar solvents .Safety And Hazards
Future Directions
Thienopyrimidines are a promising class of compounds in drug discovery, and derivatives like the one you mentioned could be explored for various biological activities. Future research could involve the synthesis of analogs, testing for biological activity, and optimization of the structure for enhanced activity and selectivity .
properties
IUPAC Name |
4-[4-[2-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O2S2/c1-17-19(3)38-29-25(17)27(32-15-34-29)36-23-11-7-21(8-12-23)31(5,6)22-9-13-24(14-10-22)37-28-26-18(2)20(4)39-30(26)35-16-33-28/h7-16H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGUZNFMWFNZPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=C6C(=C(SC6=NC=N5)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[2-[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-2-yl]phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine |
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